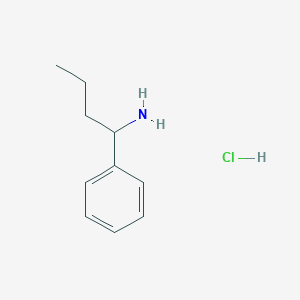![molecular formula C14H22N2O3 B3166618 tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate CAS No. 912762-82-4](/img/structure/B3166618.png)
tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate
Descripción general
Descripción
Tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate is a chemical compound with the molecular formula C14H22N2O3 . It is a solid substance at room temperature . The compound has a molecular weight of 266.34 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 266.34 . The compound has a predicted boiling point of 414.3° C at 760 mmHg and a predicted density of 1.1 g/cm3 .Aplicaciones Científicas De Investigación
Environmental Fate and Biodegradation
The biodegradation and fate of gasoline ether oxygenates like ETBE in soil and groundwater have been studied, identifying microorganisms capable of degrading these compounds aerobically or via cometabolism with alkanes. These processes involve initial hydroxylation followed by the formation of various intermediates (Thornton et al., 2020). Similarly, the microbial degradation of MTBE and related compounds under various redox conditions has been reviewed, highlighting the biodegradability of these substances under oxic and nearly all anoxic conditions (Schmidt et al., 2004).
Toxicological Effects and Human Concerns
The toxicological effects of sunscreen compounds like ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane on marine biota and human health concerns have been reviewed. These studies highlight the environmental impact of these chemicals and their bioaccumulation potential in marine organisms, leading to potential health risks for humans consuming seafood contaminated with these substances (da Silva et al., 2021).
Analytical Methods and Occurrence in Foods and Beverages
Advanced analytical methods have been developed for determining the levels of ethyl carbamate in alcoholic beverages and foods, providing extensive information on its occurrence. The formation mechanisms of ethyl carbamate and strategies to reduce its levels in various alcoholic beverages have been summarized, suggesting potential research directions for related carbamate compounds (Battaglia et al., 1990).
Propiedades
IUPAC Name |
tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-12(15)10-5-7-11(18-4)8-6-10/h5-8,12H,9,15H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPRBIGJWBCZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166566.png)
![tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166574.png)
![tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166581.png)
![[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166587.png)
![tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B3166608.png)
![N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3166614.png)
![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166621.png)
![tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B3166626.png)
![tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B3166633.png)
![tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B3166637.png)

